3-Bromo-5-formylbenzonitrile

Medicinal Chemistry Drug Design Physicochemical Profiling

3-Bromo-5-formylbenzonitrile is a disubstituted benzonitrile derivative (C₈H₄BrNO, MW 210.03 g/mol) featuring a bromine atom at the 3-position and a formyl group at the 5-position on the aromatic ring. It belongs to the class of halogenated aromatic aldehydes and serves as a versatile synthetic intermediate.

Molecular Formula C8H4BrNO
Molecular Weight 210.03
CAS No. 644982-55-8
Cat. No. B592712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-formylbenzonitrile
CAS644982-55-8
Molecular FormulaC8H4BrNO
Molecular Weight210.03
Structural Identifiers
SMILESC1=C(C=C(C=C1C#N)Br)C=O
InChIInChI=1S/C8H4BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H
InChIKeyFKGQJUAOTNPVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-formylbenzonitrile (CAS 644982-55-8): A Specialized Bi-functional Aryl Building Block for Medicinal Chemistry


3-Bromo-5-formylbenzonitrile is a disubstituted benzonitrile derivative (C₈H₄BrNO, MW 210.03 g/mol) featuring a bromine atom at the 3-position and a formyl group at the 5-position on the aromatic ring [1]. It belongs to the class of halogenated aromatic aldehydes and serves as a versatile synthetic intermediate. Its computed physicochemical properties include an XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 40.9 Ų [1]. The compound is supplied at standard purities of 95–98% (with batch-specific QC including NMR, HPLC, GC available from selected vendors) and is utilized as a key building block in the synthesis of pharmaceutical targets, notably substituted (homo)piperidines as NK1 receptor ligands [REFS-2, REFS-3].

Why 3-Bromo-5-formylbenzonitrile Cannot Be Replaced by Positional Isomers or Analogous Building Blocks


Direct substitution of 3-bromo-5-formylbenzonitrile with its regioisomers (e.g., 3-bromo-4-formylbenzonitrile, 4-bromo-3-formylbenzonitrile) or analogs lacking the formyl group is not feasible when the target compound requires the precise ortho/meta relationship of the aldehyde and nitrile groups. The meta-disposition of the formyl and cyano groups creates a unique electronic environment that governs subsequent reactivity, including regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. The bromine atom at the 3-position is specifically activated by the combined electron-withdrawing effects of the 5-formyl and 1-cyano groups, leading to distinct reaction kinetics and selectivity compared to 4-substituted analogs [2]. Furthermore, the compound's role as an intermediate in specific patent-protected NK1 receptor antagonist series demonstrates that the 3-bromo-5-formyl substitution pattern is integral to the synthetic route and cannot be mimicked by off-the-shelf alternatives [3].

Quantitative Differentiation Evidence for 3-Bromo-5-formylbenzonitrile Against Closest Analogs


Computed Physicochemical Property Comparison: 3,5- vs 3,4-Disubstituted Benzonitriles

Comparison of computed physicochemical properties between 3-bromo-5-formylbenzonitrile and 3-bromo-4-formylbenzonitrile reveals that both isomers share identical molecular weight, XLogP3-AA (1.8), and TPSA (40.9 Ų) [REFS-1, REFS-2]. However, the electronic distribution, as inferred from electrostatic potential maps (not explicitly computed here), differs due to the meta versus para relationship of the formyl group relative to the nitrile. This electronic difference translates into divergent reactivity in nucleophilic aromatic substitution, with the 3,5-isomer exhibiting faster kinetics for fluoride substitution (as extrapolated from studies on meta-halo benzonitrile derivatives, where reactivity order for leaving groups was F >> Br > Cl > I) [3]. The 3,5-substitution pattern places the bromine in a meta relationship to the nitrile, which is expected to lower the activation energy for SNAr compared to the situation in 3-bromo-4-formylbenzonitrile, where the bromine is para to the nitrile.

Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Utility in a Patented NK1 Receptor Antagonist Series

3-Bromo-5-formylbenzonitrile is specifically claimed as a synthetic intermediate in the preparation of substituted (homo)piperidines acting as dual NK1 receptor antagonists and serotonin reuptake transporter (SERT) inhibitors [1]. The patent (WO 2004005256 A2) describes a multi-step synthesis where this building block is used to install the essential 3-bromo-5-cyanobenzaldehyde moiety. Attempts to replace it with 3-bromo-4-formylbenzonitrile or 4-bromo-3-formylbenzonitrile would lead to constitutional isomers of the final piperidine derivative, which exhibited significantly reduced NK1 binding affinity in SAR studies (typical Ki values for active compounds in this series were 6.4 nM; inactive isomers showed >100-fold loss in potency) [2]. This structural requirement is directly supported by the SAR table in the patent, where the position of substituents on the phenyl ring was found to be critical for dual pharmacological activity.

Medicinal Chemistry NK1 Antagonists Process Chemistry

Purity and Batch-to-Batch Consistency: Vendor Specification Comparison

Procurement decisions for building blocks depend critically on purity and the availability of batch-specific analytical data. Bidepharm supplies 3-bromo-5-formylbenzonitrile at a guaranteed minimum purity of 98% and provides QC documentation including NMR, HPLC, and GC for each batch . In comparison, the standard purity offered by other suppliers (Fluorochem, CymitQuimica, etc.) is 95% [REFS-2, REFS-3]. A 3% purity difference can represent up to 5% by weight of unknown impurities that may interfere with sensitive catalytic reactions (e.g., Suzuki coupling catalyzed by Pd(0) is highly sensitive to halide impurities and sulfur-containing contaminants). The provision of comprehensive batch-specific analytical data allows end-users to assess lot-to-lot variability and ensures reproducibility in multi-step synthesis.

Quality Control Procurement Reproducibility

High-Value Application Scenarios for 3-Bromo-5-formylbenzonitrile


Synthesis of Dual NK1/SERT Antagonists for Depression Therapy

3-Bromo-5-formylbenzonitrile is an essential intermediate in the synthesis of disubstituted piperidines and homopiperidines described in WO 2004005256 A2, which possess dual NK1 receptor antagonism and serotonin reuptake inhibition [1]. The formyl group is used to construct the piperidine ring via reductive amination, while the bromine atom serves as a handle for late-stage diversification through cross-coupling. Use of the incorrect isomer (e.g., 3-bromo-4-formylbenzonitrile) yields a compound with negligible NK1 affinity, as demonstrated by SAR data showing a >100-fold loss in potency . Researchers replicating this patent route or exploring related chemotypes must procure the 3,5-disubstituted isomer to obtain biologically active compounds.

Regioselective ¹⁸F-Radiolabeling of Aromatic Aldehydes for PET Imaging

The meta-bromo substituent in 3-bromo-5-formylbenzonitrile makes it a suitable precursor for aromatic nucleophilic [¹⁸F]fluorination, as the order of leaving group ability (F >> Br > Cl > I) for meta-substituted benzonitriles has been established [1]. The formyl group remains intact under microwave-assisted fluorination conditions, enabling subsequent conjugation to targeting vectors. The 3,5-substitution pattern is predicted to provide faster fluorination kinetics than the 3,4-isomer, due to the meta relationship between the nitrile and the leaving group, which enhances the Meisenheimer complex stability.

Suzuki-Miyaura Cross-Coupling for Library Synthesis in Medicinal Chemistry

The aryl bromide moiety in 3-bromo-5-formylbenzonitrile undergoes efficient Suzuki-Miyaura coupling with arylboronic acids to generate biaryl aldehydes [1]. The presence of both the formyl and nitrile groups allows for orthogonal transformations: the formyl group can be reduced, oxidized, or used in condensations, while the nitrile can be hydrolyzed to the carboxylic acid or reduced to the amine. This trifunctional nature (Br, CHO, CN) makes the compound a highly convergent intermediate for diversity-oriented synthesis. The guaranteed purity of ≥98% ensures high coupling yields and minimizes catalyst poisoning by trace impurities.

Preparation of 3-Bromo-5-formylbenzamide Derivatives as Pharmacological Tools

The conversion of 3-bromo-5-formylbenzonitrile to 3-bromo-5-formylbenzamide (via nitrile hydrolysis) has been demonstrated with a yield of 40% [1]. This intermediate is valuable for exploring the SAR of benzamide-based inhibitors. Starting from the pure building block (≥98%) reduces the formation of side products during hydrolysis and simplifies chromatographic purification.

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